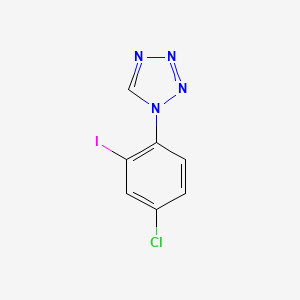
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
Vue d'ensemble
Description
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C7H4ClIN4. It has a molecular weight of 306.49 . The compound appears as a powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of related compounds involves sequential bimolecular reactions, including I-Li exchange of 4-chloro-2-iodophenyl acetate to generate the corresponding aryllithium intermediate and its trapping reaction with 2-chloro-1-isocyanato-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole includes a tetrazole ring attached to a phenyl ring, which is substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 2.2±0.1 g/cm3 and a boiling point of 386.1±52.0 °C at 760 mmHg . The compound is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Agent Development
The compound has been studied for its potential as a precursor in synthesizing molecular hybrids that exhibit antibacterial properties. These hybrids have shown inhibition potentials against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, which are significant due to the rise of antimicrobial resistance .
Crystallography and Structural Analysis
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can be used in crystallography to determine the crystal structure of related compounds. This is crucial for understanding the molecular geometry and potential interaction sites for further chemical modifications .
Propriétés
IUPAC Name |
1-(4-chloro-2-iodophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKORPAINUQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)
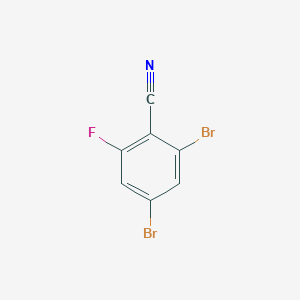



![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
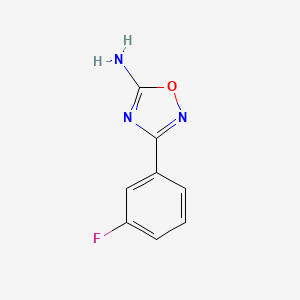
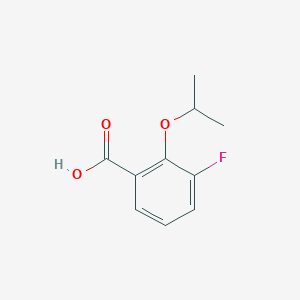


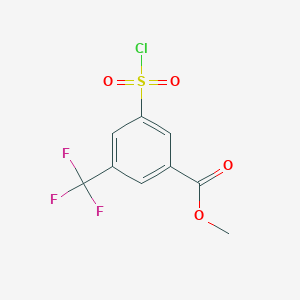
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)